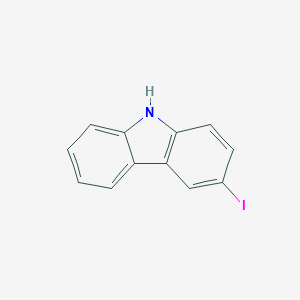

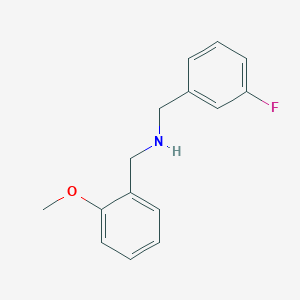

(3-Fluorobenzyl)(2-methoxybenzyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-Fluorobenzyl)(2-methoxybenzyl)amine” is a chemical compound with the CAS Number: 1609407-28-4. It has a molecular weight of 326.21 and its IUPAC name is (3-fluorophenyl)-N-(2-methoxybenzyl)methanamine hydrobromide . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of “(3-Fluorobenzyl)(2-methoxybenzyl)amine” can be represented by the formula C15H16FNO. It consists of a fluorobenzyl group and a methoxybenzyl group attached to an amine .Physical And Chemical Properties Analysis

“(3-Fluorobenzyl)(2-methoxybenzyl)amine” is a solid substance at room temperature . It has a molecular weight of 326.21 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination or prediction using computational chemistry methods.Scientific Research Applications

Comprehensive Analysis of (3-Fluorobenzyl)(2-methoxybenzyl)amine Applications

The compound (3-Fluorobenzyl)(2-methoxybenzyl)amine is a versatile molecule that can be utilized in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas of research:

Organic Synthesis

(3-Fluorobenzyl)(2-methoxybenzyl)amine: serves as a building block in organic synthesis. Its structure allows for the introduction of fluorine and methoxy groups into more complex molecules, which can be particularly useful in the development of pharmaceuticals and agrochemicals. The presence of the amine group makes it a candidate for creating new bonds through nucleophilic substitution reactions .

Medicinal Chemistry

In medicinal chemistry, this compound could be involved in the synthesis of potential drug candidates. The fluorine atom can increase the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Additionally, the methoxy group might modulate the electronic properties of pharmacophores, affecting their binding affinity to biological targets.

Material Science

The benzylic amine functionality of (3-Fluorobenzyl)(2-methoxybenzyl)amine can be exploited in material science. It could be used to modify the surface properties of polymers or to create novel organic frameworks with specific electronic or photonic properties.

Catalysis

This compound may find applications in catalysis, particularly in the development of organocatalysts. The amine group can act as a ligand, coordinating to metals and influencing their reactivity. This can be crucial in designing catalysts for specific chemical transformations.

Protease Inhibitors

The structure of (3-Fluorobenzyl)(2-methoxybenzyl)amine suggests potential use in the design of protease inhibitors. The amine group can mimic the transition state of peptide bond hydrolysis, potentially leading to the development of new inhibitors for therapeutic applications .

Safety and Hazards

properties

IUPAC Name |

1-(3-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-18-15-8-3-2-6-13(15)11-17-10-12-5-4-7-14(16)9-12/h2-9,17H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDNPJWFVLWKHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355135 |

Source

|

| Record name | 1-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluorobenzyl)(2-methoxybenzyl)amine | |

CAS RN |

355816-39-6 |

Source

|

| Record name | 1-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B187358.png)

![2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B187362.png)

![7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B187363.png)

![2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B187367.png)

![5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B187377.png)

![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)